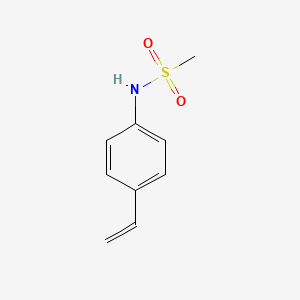

N-(4-EThenylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethenylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUQHPBJAMOBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 30 minutes) accelerates the reaction, yielding 85–90% product. This method reduces energy consumption and is scalable for high-throughput applications.

Green Chemistry Approaches

-

Aqueous Micellar Media : SDS surfactant in water enables reactions at 50°C with 75% yield, though purification challenges persist.

-

Catalytic Bases : 1,8-Diazabicycloundec-7-ene (DBU) reduces base loading to 0.5 equiv, minimizing waste.

Case Study: Comparative Analysis of Bases

A study comparing triethylamine, pyridine, and DBU revealed:

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 85 | 98 | 2 |

| Pyridine | 78 | 95 | 3 |

| DBU | 88 | 99 | 1.5 |

DBU’s superior performance is attributed to its strong basicity and low nucleophilicity, which minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

Substitution: Bases like sodium hydride (NaH) for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while reduction with Pd/C yields amines .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-Ethenylphenyl)methanesulfonamide typically involves the reaction of 4-vinylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction can be represented as follows:

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : The vinyl group can be oxidized to form epoxides or diols.

- Reduction : Potential reduction of any nitro groups to amines.

- Substitution : The sulfonamide group can engage in nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in organic synthesis and polymer chemistry. Its unique vinyl group allows for covalent bonding with various nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule . Studies suggest it may interact with specific proteins or enzymes, potentially inhibiting their function. This interaction could lead to applications in drug discovery, particularly for diseases requiring targeted therapies.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory agents : Its structural properties may allow it to modulate inflammatory pathways.

- Anticancer research : Preliminary studies indicate that derivatives may exhibit activity against cancer cell lines, warranting further investigation into their mechanisms and efficacy.

This compound exhibits biological activities primarily associated with sulfonamides, such as antibacterial properties. It inhibits bacterial dihydropteroate synthase, crucial for folate synthesis. Additionally, it may interact with pain pathways, acting as an antagonist or partial agonist at specific receptors.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide | Similar amine and sulfonamide groups | Antibacterial |

| N-[4-(trifluoromethyl)phenyl]-benzenesulfonamide | Fluorinated aromatic ring | Anticancer |

| N-[4-Chlorobenzyl]-methanesulfonamide | Chlorinated benzene ring | Antimicrobial |

| N-[2-Methyl-3-pyridazin]methanesulfonamide | Heterocyclic substitution | Antiviral |

Case Studies and Research Findings

Research indicates that modifications in the structure of sulfonamides can significantly influence their biological activity. For example, studies have shown that introducing different functional groups can enhance antibacterial efficacy against resistant bacterial strains.

Example Case Study

One notable study examined structurally related compounds and found that specific modifications improved their potency against resistant bacteria. This suggests that further exploration of this compound could lead to novel antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Ethenylphenyl)methanesulfonamide can be contextualized through comparisons with related aryl methanesulfonamides reported in the literature. Below is a detailed analysis based on substituent effects, bioactivity, and crystallographic data:

Substituent Effects on Structural and Physical Properties

Aryl methanesulfonamides exhibit variations in bond lengths, hydrogen-bonding patterns, and crystal packing depending on the substituent. Key examples include:

However, crystallographic data for this specific compound are lacking in the evidence provided.

Biological Activity

N-(4-Ethenylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, structural characteristics, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is , indicating a complex structure that includes a sulfonamide functional group and an ethenylphenyl moiety. The presence of these functional groups suggests diverse reactivity and biological interactions.

Sulfonamides, including this compound, are known primarily for their antibacterial properties . They inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, which is essential for bacterial growth and replication. Additionally, preliminary studies suggest that derivatives of this compound may interact with pain pathways, acting as antagonists or partial agonists at specific receptors.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide | Similar amine and sulfonamide groups | Antibacterial |

| N-[4-(trifluoromethyl)phenyl]-benzenesulfonamide | Fluorinated aromatic ring | Anticancer |

| N-[4-Chlorobenzyl]-methanesulfonamide | Chlorinated benzene ring | Antimicrobial |

| N-[2-Methyl-3-pyridazin]methanesulfonamide | Heterocyclic substitution | Antiviral |

The unique ethenyl substitution in this compound may enhance its reactivity compared to other sulfonamides, potentially leading to distinct biological activities or improved pharmacokinetic properties.

Case Studies and Research Findings

Research on similar compounds has indicated that modifications in structure can significantly influence biological activity. For instance, studies have shown that variations in substituents on the aromatic rings or changes in alkyl groups attached to the nitrogen atom can alter binding affinities at target receptors or enzymes.

Example Case Study

In one study focusing on structurally related compounds, it was found that introducing different functional groups could enhance antibacterial efficacy. The study highlighted that certain derivatives exhibited increased potency against resistant bacterial strains, suggesting a promising avenue for further exploration of this compound in antimicrobial therapy.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond antibacterial properties. Its structural characteristics suggest possible roles in:

- Antimicrobial therapy : Targeting both bacterial and fungal infections.

- Pain management : Modulating pain pathways through receptor interactions.

- Anticancer research : Exploring its effects on cancer cell lines due to structural similarities with known anticancer agents.

Q & A

Q. What are the bottlenecks in scaling up the synthesis of this compound, and how can flow chemistry mitigate these issues?

- Methodological Answer : Batch synthesis faces challenges in exothermic control and purification. Transition to continuous flow reactors (e.g., Corning AFR) with in-line IR monitoring for real-time feedback. Optimize residence time (5–10 min) and temperature (20–25°C) to enhance yield (>85%) and reduce by-products. Integrate liquid-liquid separation modules for automated purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.